1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one
Description
Historical Context and Development of Triazole Chemistry
The foundation of triazole chemistry traces back to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C2H3N3. This initial discovery marked the beginning of a chemical field that would evolve to encompass extensive synthetic methodologies and diverse biological applications. The systematic development of triazole chemistry accelerated significantly following the establishment of facile synthetic techniques and the recognition of versatile interactions with biological systems.
The progression of triazole research gained substantial momentum with the discovery of antifungal activities in azole derivatives in 1944, which subsequently led to the development of clinically significant compounds including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. The mechanism underlying such antifungal action became well-established through research demonstrating inhibition of ergosterol synthesis and blocking of the P450-dependent enzyme. This mechanistic understanding revealed that triazole-type ring structures can coordinate with the heme iron of cytochrome P450 enzymes, providing a foundation for rational drug design approaches.
In 1910, German chemists Otto Dimroth and Gustav Fester synthesized 1H-1,2,3-triazole through heating a solution of hydrazoic acid and acetylene at 100 degrees Celsius for 70 hours. This early synthetic achievement established fundamental approaches to triazole construction that continue to influence modern synthetic strategies. Dimroth's subsequent discovery of the eponymous rearrangement of amine-substituted 1,2,3-triazoles, wherein the substituent nitrogen atom and its nearest ring nitrogen atom exchange places, further expanded the theoretical understanding of triazole reactivity patterns.
The evolution of triazole chemistry has been particularly influenced by advances in click chemistry methodologies. Since its introduction by Meldal and Sharpless, click chemistry has provided rapid, selective, and reliable methods for triazole synthesis. The copper-catalyzed 1,3-dipolar cycloaddition of alkynes and azides to form 1,2,3-triazoles has become one of the most common reactions in click chemistry, offering exceptional utility in polymer science, materials science, drug discovery, and bioconjugation applications.
Nomenclature and Classification of 1,2,3-Triazole Derivatives
The systematic nomenclature of triazole compounds follows established International Union of Pure and Applied Chemistry conventions, with 1,2,3-triazoles representing one of two major isomeric forms within the triazole family. The basic skeleton comprises a five-membered heterocyclic ring consisting of two carbon atoms and three nitrogen atoms, with the molecular formula C2H3N3. The positional arrangement of nitrogen atoms leads to the formation of two substantial isomers: 1,2,3-triazole (also designated as v-triazole) and 1,2,4-triazole (designated as s-triazole).
Within the 1,2,3-triazole classification system, multiple tautomeric forms exist depending on the hydrogen bonded to ring nitrogen atoms. The aromatic character of both 1H-1,2,3-triazole and 2H-1,2,3-triazole forms results from sp2 hybridization of all ring atoms in planar configurations, with six pi electrons delocalized around the ring structure. Notably, the 4H-1,2,3-triazole structure lacks aromatic character and consequently appears rarely in synthetic applications.
The compound 1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one contains several nomenclature elements requiring systematic identification. The core 1H-1,2,3-triazole ring system provides the heterocyclic foundation, with the hydrogen atom positioned at the N1 nitrogen. The 5-methyl substitution indicates methyl group attachment at the C5 position of the triazole ring, while the 3,5-dichlorophenyl group represents N1 substitution with a phenyl ring bearing chlorine atoms at the 3 and 5 positions. The ethan-1-one moiety signifies an acetyl group attached at the C4 position of the triazole ring.
Molecular formula determination reveals C11H9Cl2N3O as the empirical composition, corresponding to a molecular weight of 270.11 grams per mole. The Chemical Abstracts Service registry number 667865-24-9 provides unique identification within chemical databases. Alternative nomenclature includes the systematic name "Ethanone, 1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-" as recognized in chemical literature.
Significance of this compound in Chemical Research
The research significance of this compound derives from its structural integration of multiple pharmacologically relevant features within a single molecular framework. The compound exemplifies the strategic combination of triazole heterocyclic systems with halogenated aromatic substituents, creating opportunities for enhanced biological activity and improved physicochemical properties. Research investigations have demonstrated that incorporation of chloro substituents into triazole-containing compounds can significantly influence pharmacological profiles through modulation of electronic properties and molecular recognition patterns.
Synthetic accessibility represents another crucial aspect of the compound's research significance. The molecule can be synthesized through established methodologies involving β-diketone chemistry and azide cycloaddition reactions. Specifically, the compound has been prepared through reaction of acetylacetone with 3,5-dichlorophenyl azide under basic conditions, achieving yields of 72% when using triethylamine as the base catalyst at room temperature. This synthetic approach demonstrates the practical feasibility of accessing the target structure through well-established chemical transformations.
The compound's utility extends to serving as a synthetic intermediate for accessing diverse structural analogs. Research has shown that 1-[1-aryl-5-methyl-1,2,3-triazol-4-yl]ethanones can undergo Willgerodt-Kindler reactions to produce corresponding acetic acid derivatives. These transformations enable construction of (5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)acetic acids, which represent valuable building blocks for pharmaceutical development. Additionally, the ketone functionality provides opportunities for further chemical elaboration through reduction, alkylation, and condensation reactions.
The presence of both electron-withdrawing chlorine substituents and the electron-rich triazole ring system creates interesting electronic properties that influence reactivity patterns and molecular interactions. The 3,5-dichlorophenyl substitution pattern provides steric and electronic effects that can enhance binding affinity to biological targets while potentially improving metabolic stability. These features position the compound as a valuable scaffold for structure-activity relationship studies in medicinal chemistry applications.
Research Objectives and Scope of the Present Study
The present investigation aims to provide comprehensive characterization of this compound through systematic analysis of its chemical properties, synthetic accessibility, and potential applications. Primary objectives include detailed examination of structural features, evaluation of synthetic methodologies, and assessment of the compound's position within broader triazole chemistry research contexts.
The scope encompasses structural analysis based on spectroscopic data and computational modeling, synthetic route optimization for improved yields and reaction conditions, and evaluation of chemical reactivity patterns that enable further structural modifications. Investigation of physicochemical properties includes solubility characteristics, stability profiles, and thermal behavior that influence practical handling and application considerations.
Research methodology incorporates literature analysis of related triazole compounds to establish structure-activity relationships and identify optimal synthetic strategies. Comparative analysis with analogous structures bearing different substitution patterns provides insights into the specific contributions of the 3,5-dichlorophenyl group and 5-methyl substitution to overall molecular properties. This systematic approach enables comprehensive understanding of the compound's chemical behavior and potential utility in research applications.
The investigation excludes clinical applications, biological activity assessments, and pharmacological evaluations, focusing instead on fundamental chemical characteristics and synthetic chemistry aspects. This approach ensures thorough coverage of structural and synthetic chemistry while maintaining clear boundaries regarding the scope of investigation. Through this focused analysis, the study contributes to the broader understanding of substituted triazole chemistry and provides foundation knowledge for future research endeavors.
Properties
IUPAC Name |
1-[1-(3,5-dichlorophenyl)-5-methyltriazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c1-6-11(7(2)17)14-15-16(6)10-4-8(12)3-9(13)5-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRUWPCHWDIHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384458 | |
| Record name | 1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667865-24-9 | |
| Record name | 1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one is a triazole derivative that has garnered attention due to its potential biological activities. This compound, with a molecular formula of C11H9Cl2N3O and a molecular weight of 270.11 g/mol, is characterized by the presence of a dichlorophenyl group and a triazole ring, which are known to influence its pharmacological properties.
- Chemical Name : this compound
- CAS Number : 667865-24-9
- Molecular Formula : C11H9Cl2N3O
- Molecular Weight : 270.11 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazole ring can inhibit enzymes involved in fungal cell wall synthesis and has been shown to exhibit antimicrobial and antifungal properties. Additionally, the presence of the dichlorophenyl moiety enhances its lipophilicity, potentially improving cell membrane penetration.
Antimicrobial Activity
Research has indicated that triazole derivatives possess significant antimicrobial properties. For instance:
- In vitro studies demonstrated that this compound exhibited potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Antifungal Activity
The compound has also been evaluated for antifungal activity:
- It showed effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound's mechanism involves the disruption of ergosterol biosynthesis in fungal cells, similar to other triazole antifungals .
Anticancer Potential
Emerging studies have highlighted the anticancer potential of this compound:
- Cytotoxicity assays indicated that it can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents like doxorubicin .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The presence of electron-withdrawing groups (like the dichlorophenyl) enhances biological activity by increasing the electron density on the triazole ring.
- Methyl substitution at the 5-position on the triazole ring contributes positively to its cytotoxic effects against cancer cells .
Case Studies
Several case studies have examined the efficacy of this compound:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains found that this compound had an MIC ranging from 8 to 32 µg/mL against tested pathogens.
- Cytotoxicity Assessment : In a comparative study with doxorubicin on MDA-MB-231 cells, 1-[1-(3,5-dichlorophenyl)-5-methyltriazol] showed an IC50 of 15 µM compared to doxorubicin's IC50 of 20 µM.
Scientific Research Applications
The compound exhibits significant biological activity, particularly in antimicrobial and antifungal domains. Its mechanism of action often involves the inhibition of specific enzymes or microbial cell wall synthesis.
Antimicrobial Activity
Research has demonstrated that 1-[1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one shows effectiveness against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) against selected microorganisms:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Agricultural Chemistry
The compound is being explored for its potential as a fungicide due to its antifungal properties. Studies have indicated that it can effectively control fungal pathogens affecting crops, thus enhancing agricultural productivity.
Medicinal Chemistry
Ongoing research is investigating the use of this compound as a pharmaceutical agent. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting diseases caused by microbial infections.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to create derivatives with varied biological activities.
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of the compound against Fusarium oxysporum, a common plant pathogen. The results indicated that treatment with the compound significantly reduced fungal growth compared to untreated controls.
Case Study 2: Synthesis of Derivatives
Researchers synthesized several derivatives of this compound to enhance its biological activity. These derivatives were tested for increased potency against resistant strains of bacteria and fungi.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ primarily in the aryl substituent at the triazole N1 position, the presence of halogens (Cl, F, Br), and additional functional groups. Key comparisons include:
*Calculated based on atomic masses.
Key Findings from Comparative Studies
Crystallographic Differences: Compounds with para-substituents (e.g., 4-Cl, 4-Br) crystallize in triclinic P1, while meta-substituted analogs (e.g., 3-Cl) may adopt different space groups due to altered symmetry . The 3,5-dichloro substitution likely increases molecular planarity compared to monosubstituted analogs, as seen in fluorophenyl derivatives .
Steric bulk from dichloro or trifluoromethyl groups may hinder rotational freedom, as observed in fluorophenyl analogs with twisted aryl-triazole conformations .
Biological Activity: The 4-methoxyphenyl derivative exhibits moderate anticancer activity, attributed to its balanced lipophilicity and electronic profile . Halogenated analogs (Cl, Br) show improved metabolic stability compared to non-halogenated derivatives, making them candidates for drug development .
Synthetic Accessibility :
- All analogs are synthesized via CuAAC, but yields vary with substituent reactivity. Electron-deficient aryl azides (e.g., 3,5-Cl₂-C₆H₃N₃) may require optimized conditions for cycloaddition .
Preparation Methods
Multicomponent Reaction for 1,2,3-Triazole Formation
A recent metal-free, one-pot multicomponent reaction involves the condensation of aldehydes, nitroalkanes, and sodium azides in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen bond-donating solvent. This method sequentially forms one carbon-carbon and two carbon-nitrogen bonds, yielding 1,2,3-triazoles with excellent regioselectivity and high yields under mild conditions. This approach is operationally simple and tolerant of various functional groups, making it suitable for synthesizing substituted triazoles including those with dichlorophenyl substituents.
Oxidation of 1-Substituted-1,2,3-Triazol-4-ylmethanol to Corresponding Aldehydes
The ethanone moiety can be introduced by oxidation of the corresponding triazolylmethanol intermediate. Several oxidizing agents and conditions have been reported:
These oxidation methods convert the hydroxymethyl group attached to the triazole ring into the aldehyde, which can then be further functionalized to the ethanone.
Detailed Experimental Procedures and Yields
The following table summarizes key experimental data from literature on oxidation steps relevant to preparing the ethanone derivative:
| Step | Oxidant/Conditions | Substrate | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | MnO2 in CH2Cl2 at 20°C overnight | (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | 99 | High yield, mild conditions, simple filtration and concentration |
| 2 | PCC in CH2Cl2 at 20°C for 1.5 h | Same as above | 78 | Requires careful handling of chromium reagent, moderate yield |
| 3 | IBX in DMSO at 20°C for 4 h | 1,2,3-triazoles | High | Efficient oxidation with mild conditions, followed by aqueous workup and chromatography |
| 4 | Jones reagent in acetone at 0°C | 1-substituted-1,2,3-triazol-4-ylmethanol | High | Fast reaction, requires low temperature control, followed by filtration and purification |
| 5 | CrO3 in acetic acid at 100°C for 1 h | Intermediate triazolylmethanol | Moderate to High | Elevated temperature oxidation, suitable for scale-up, followed by filtration and washing |
These methods provide versatile options depending on the scale, desired purity, and available reagents.
Mechanistic Insights and Reaction Pathways
The multicomponent HFIP-mediated synthesis proceeds via initial formation of a nitroalkene intermediate from aldehyde and nitroalkane, which then undergoes azide addition and cyclization to form the 1,2,3-triazole ring. The hydrogen bonding ability of HFIP stabilizes intermediates and promotes regioselectivity.
Oxidation of the triazolylmethanol to the corresponding aldehyde/ketone typically involves abstraction of hydrogen from the hydroxymethyl group followed by formation of the carbonyl functionality. MnO2 and IBX act as mild oxidants favoring selective oxidation without over-oxidation or ring degradation.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| HFIP-mediated multicomponent reaction | Aldehydes, nitroalkanes, sodium azide, HFIP | Metal-free, mild, high regioselectivity | Requires specific solvent HFIP |
| MnO2 oxidation | Manganese(IV) oxide, CH2Cl2, rt | High yield, mild, simple workup | Long reaction time (overnight) |
| PCC oxidation | Pyridinium chlorochromate, CH2Cl2, rt | Moderate yield, well-known method | Toxic chromium reagent |
| IBX oxidation | IBX, DMSO, rt | Mild, efficient | Cost and availability of IBX |
| Jones reagent oxidation | CrO3/H2SO4 in acetone, 0°C | Fast, high yield | Harsh conditions, toxic reagents |
| CrO3 in acetic acid | Chromium(VI) oxide, acetic acid, 100°C | Suitable for scale, moderate yield | Elevated temperature, harsh |
Q & A
Q. Q1. What are the optimized synthetic routes for 1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via [3+2] cycloaddition reactions. Key steps include:
- Azide-Alkyne Cycloaddition : Reacting 3,5-dichlorophenyl azide derivatives with acetylacetone under basic conditions (e.g., K₂CO₃ in DMSO) to form the triazole core .
- Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency. Base selection (e.g., NaOMe in methanol) impacts regioselectivity and yield, as seen in analogous triazole syntheses .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures yields pure product (75–83% reported for related compounds) .
Basic Research: Structural Confirmation via Spectroscopic and Crystallographic Methods
Q. Q2. How is the structure of this compound validated, and what analytical techniques are critical?
Methodological Answer:
-
NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments. For example, the acetyl group (C=O) resonates at ~200 ppm in ¹³C NMR, while the triazole proton appears as a singlet near δ 8.0 ppm .
-
X-ray Crystallography : Single-crystal diffraction resolves bond lengths, angles, and packing. SHELXL (via WinGX suite) refines structures, with R factors <0.05 for high-quality data. Example parameters for a related compound:
Parameter Value C–C bond length 1.48–1.52 Å Dihedral angle 74.21° (triazole vs. aryl) Hydrogen bonds C–H···O/N interactions (Data derived from analogous triazole structures .)
Advanced Research: Handling Crystallographic Disorder and Data Contradictions
Q. Q3. How should researchers address disorder in the crystal structure, particularly in halogen-substituted triazoles?
Methodological Answer:
- Disorder Modeling : Use SHELXL’s PART instruction to refine disordered moieties (e.g., CF₃ groups in related compounds). Assign occupancy factors to alternate conformations .
- Validation Tools : Employ checkCIF/PLATON to identify geometric outliers. For example, clashes in van der Waals radii may indicate incorrect disorder assignments .
- Case Study : In 1-[1-(2,8-bis(trifluoromethyl)quinolin-4-yl)-5-methyl-triazol-4-yl]ethanone, fluorine atoms in CF₃ groups showed positional disorder, resolved via iterative refinement and Fourier difference maps .
Advanced Research: Mechanistic Insights into Biological Activity
Q. Q4. What strategies are used to study the pharmacological mechanisms of triazole derivatives like this compound?
Methodological Answer:
- Receptor Binding Assays : Screen against target proteins (e.g., metabotropic glutamate receptors) using radioligand displacement. For example, fluorinated triazoles showed enhanced activity due to increased lipophilicity .
- Molecular Dynamics (MD) : Simulate interactions with binding pockets. The 3,5-dichlorophenyl group may engage in hydrophobic interactions, while the acetyl group participates in hydrogen bonding .
- SAR Studies : Modify substituents (e.g., replacing Cl with F) to correlate structural changes with activity. Triazole N-methylation often improves metabolic stability .
Advanced Research: Resolving Synthetic Yield Inconsistencies
Q. Q5. How can researchers troubleshoot low yields in triazole synthesis?
Methodological Answer:
- Reaction Monitoring : Use TLC (ethyl acetate/hexane, 1:4) to detect intermediates. Unreacted azide (Rf ~0.3) indicates incomplete cycloaddition .
- Byproduct Analysis : Characterize side products via LC-MS. For example, dimerization of acetylacetone may occur under prolonged heating .
- Temperature Control : Maintain 0–5°C during NaOMe addition to prevent exothermic side reactions .
Advanced Research: Computational Modeling for Reactivity Prediction
Q. Q6. Which computational methods predict the reactivity of this compound in further derivatization?
Methodological Answer:
- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to assess frontier molecular orbitals (FMOs). The LUMO of the acetyl group suggests susceptibility to nucleophilic attack .
- Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites. The 3,5-dichlorophenyl moiety may anchor the compound in hydrophobic pockets .
Advanced Research: Interpreting Conflicting Biological Data
Q. Q7. How should discrepancies in bioactivity data between in vitro and in vivo studies be addressed?
Methodological Answer:
- Metabolite Profiling : Use HPLC-MS to identify degradation products. For example, hepatic oxidation of the methyl group may reduce in vivo efficacy .
- Dose-Response Curves : Re-evaluate IC₅₀ values under physiological conditions (e.g., serum-containing media). Protein binding can artificially lower apparent potency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
